Ethyl 2-(2-(2,6-dimethylmorpholino)acetamido)-4-(4-isopropylphenyl)thiophene-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-[[2-(2,6-dimethylmorpholin-4-yl)acetyl]amino]-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4S/c1-6-29-24(28)22-20(19-9-7-18(8-10-19)15(2)3)14-31-23(22)25-21(27)13-26-11-16(4)30-17(5)12-26/h7-10,14-17H,6,11-13H2,1-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTBBSPCPCHOIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)C)NC(=O)CN3CC(OC(C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-(2,6-dimethylmorpholino)acetamido)-4-(4-isopropylphenyl)thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₁₈H₂₅N₃O₂S
- Molecular Weight : 339.47 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from its structure.
Research suggests that compounds similar to this compound exhibit various biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Thiophene derivatives have been shown to inhibit specific enzymes related to oxidative stress and inflammation. For example, some studies indicate that thiophene-based compounds can inhibit nicotinamide adenine dinucleotide phosphate oxidase (NADPH oxidase), which is implicated in the generation of reactive oxygen species (ROS) .
- Antioxidant Properties : The presence of the thiophene ring is often associated with antioxidant activity, which helps in reducing oxidative stress in cells. This property may contribute to the compound's potential protective effects against various diseases .
Biological Activities
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated significant anti-inflammatory properties. They modulate inflammatory pathways, potentially making them candidates for treating conditions like arthritis and other inflammatory diseases .
- Antitumor Activity : Some studies have indicated that thiophene derivatives can inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis in malignant cells .
- Neuroprotective Effects : There is emerging evidence suggesting that certain thiophene-containing compounds may exert neuroprotective effects, possibly through their ability to modulate neurotransmitter systems or reduce neuroinflammation .
Case Studies and Research Findings
A review of relevant literature reveals several case studies highlighting the biological activity of related compounds:
- Study on NADPH Oxidase Inhibition : A study published in 2013 demonstrated that certain thiophene derivatives could effectively inhibit NADPH oxidase activity, leading to reduced oxidative stress markers in vitro . This inhibition is crucial for developing treatments for cardiovascular diseases.
- Anticancer Research : In a recent investigation, a series of thiophene derivatives were synthesized and tested for their anticancer properties against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting potential for further development as anticancer agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅N₃O₂S |
| Molecular Weight | 339.47 g/mol |
| Biological Activities | Anti-inflammatory, Antitumor |
| Mechanism of Action | Enzyme inhibition, Antioxidant |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, with IC50 values indicating effective cytotoxicity. For instance, in vitro assays revealed that the compound induces apoptosis in cancer cells by interfering with cell cycle progression, particularly causing G2/M-phase arrest .
Mechanism of Action
The mechanism underlying its anticancer activity involves the induction of oxidative stress and apoptosis in tumor cells. Research indicates that it activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors . Furthermore, its interaction with specific cellular targets may enhance its efficacy against resistant cancer phenotypes.
Pharmacology
Antimicrobial Properties
Ethyl 2-(2-(2,6-dimethylmorpholino)acetamido)-4-(4-isopropylphenyl)thiophene-3-carboxylate has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's structure may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Neuroprotective Effects
There is emerging evidence that this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier and modulate neurotransmitter systems could make it a candidate for further research in conditions such as Alzheimer's disease and Parkinson's disease .
Materials Science
Polymer Chemistry
In materials science, the compound can serve as a building block for synthesizing novel polymers with tailored properties. Its thiophene moiety allows for incorporation into conjugated systems, which can enhance electrical conductivity and photophysical properties. Research has indicated that polymers derived from this compound exhibit improved charge transport characteristics, making them suitable for applications in organic electronics and photovoltaics .
Case Studies
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 2-(2-(2,6-dimethylmorpholino)acetamido)-4-(4-isopropylphenyl)thiophene-3-carboxylate?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the thiophene core via cyclization reactions using ethyl acetoacetate, sulfur, and substituted amines (e.g., 4-isopropylphenyl derivatives) under reflux in ethanol or 1,4-dioxane .
- Step 2 : Introduction of the acetamido group. For example, coupling 2,6-dimethylmorpholinoacetic acid to the amino-substituted thiophene intermediate using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous DMF .
- Step 3 : Esterification or functional group protection, if required, using ethanol under acidic catalysis .
Key conditions include reflux temperatures (80–110°C), inert atmospheres, and purification via recrystallization (ethanol/methanol) or column chromatography .
Q. How is the compound characterized to confirm its structural integrity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to verify substituent positions and confirm the presence of the 2,6-dimethylmorpholino, isopropylphenyl, and ester groups .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and detects side products from incomplete coupling or cyclization .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., via ESI-MS) and fragmentation patterns to validate the structure .
- Infrared (IR) Spectroscopy : Confirms functional groups like amide (C=O stretch at ~1650 cm⁻¹) and ester (C-O stretch at ~1250 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin Irritant Category 2) .
- Ventilation : Work in a fume hood to minimize inhalation risks (Specific Target Organ Toxicity—Single Exposure, Respiratory System Category 3) .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in a cool, dry place away from oxidizers and acids due to incompatibility risks .
Advanced Research Questions
Q. How do structural modifications (e.g., morpholino vs. piperidine substituents) affect biological activity?
- Case Study : Replacing the 2,6-dimethylmorpholino group with a piperidine ring (e.g., in Ethyl 2-(2-chloroacetamido)-4-cyclopropylthiophene-3-carboxylate) reduces solubility due to decreased polarity but may enhance blood-brain barrier penetration .
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents and test in vitro (e.g., enzyme inhibition assays) .
- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs .
- Data Interpretation : Correlate logP values (lipophilicity) with cellular uptake using HPLC-derived retention times .
Q. How can researchers resolve contradictions in reported biological activity data?
- Root Cause Analysis : Discrepancies may arise from variations in assay conditions (e.g., cell line heterogeneity, serum concentration) or compound purity .
- Validation Steps :
- Reproducibility Checks : Replicate experiments using standardized protocols (e.g., OECD guidelines for cytotoxicity assays) .
- Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill kinetics .
- Analytical Reassessment : Re-analyze stored samples via HPLC to rule out degradation .
Q. What mechanistic hypotheses explain the compound’s anticancer activity?
- Hypothesis 1 : The morpholino-acetamido group may inhibit PI3K/Akt/mTOR signaling by mimicking adenosine triphosphate (ATP) binding, as seen in structurally similar thiophene derivatives .
- Hypothesis 2 : The 4-isopropylphenyl group enhances membrane permeability, facilitating interaction with DNA topoisomerase II, leading to apoptosis .
- Experimental Validation :
- Western Blotting : Measure phosphorylation levels of Akt and mTOR in treated cancer cells .
- Flow Cytometry : Quantify apoptosis via Annexin V/PI staining .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Parameter Optimization : Use Design of Experiments (DoE) to test variables like temperature (80–120°C), solvent (DMF vs. THF), and catalyst loading (5–20 mol%) .
- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .
- Workflow Adjustments : Switch from batch to flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
